[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine

Organic Synthesis Medicinal Chemistry Quality Control

[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, also known as 2-(2-fluorophenoxy)-N-methylethanamine, is a fluorinated phenoxyethylamine derivative with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol. It serves as a versatile small molecule scaffold and is recognized as a valuable building block for organic synthesis, particularly in the preparation of pharmaceutical and biologically active molecules.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 874623-48-0
Cat. No. B1311041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
CAS874623-48-0
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=CC=C1F
InChIInChI=1S/C9H12FNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
InChIKeyMLIZRZUCXFNJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS 874623-48-0): A Fluorinated Phenoxyethylamine Building Block


[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, also known as 2-(2-fluorophenoxy)-N-methylethanamine, is a fluorinated phenoxyethylamine derivative with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . It serves as a versatile small molecule scaffold and is recognized as a valuable building block for organic synthesis, particularly in the preparation of pharmaceutical and biologically active molecules . As a member of the substituted phenoxyethylamine class, this compound is structurally related to scaffolds explored for modulating central nervous system (CNS) targets such as dopaminergic and serotonergic pathways [1][2].

Why [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS 874623-48-0) Cannot Be Substituted with Generic Analogs


Generic substitution of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine with uncharacterized or closely related phenoxyethylamine analogs is not scientifically sound due to the specific physicochemical and potential biological differences conferred by its precise substitution pattern. The presence of a single fluorine atom at the ortho-position of the phenyl ring and an N-methyl group on the ethylamine chain creates a unique structural and electronic profile . Even minor modifications, such as shifting the fluorine to the para-position, result in a different CAS registry number and a distinct compound with potentially altered reactivity and biological interactions . Furthermore, the hydrochloride salt form (CAS 1050508-88-7) is a separate entity with its own properties, emphasizing that the free base is a unique, non-interchangeable building block [1]. For researchers seeking to reproduce published synthetic routes or explore structure-activity relationships (SAR) based on specific patent disclosures of substituted phenoxyethylamines [2][3], the exact identity and purity of this compound are critical for ensuring experimental reproducibility and valid data.

Quantitative Evidence and Differentiation Data for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS 874623-48-0)


Vendor-Specified Purity and Impurity Profile as a Baseline for Procurement Decisions

When procuring [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, the minimum specified purity from reputable vendors serves as a quantifiable baseline for selection. One supplier, CymitQuimica (sourcing from Biosynth), specifies the product purity as 'Min. 95%' . While a head-to-head comparison with other commercial sources is not provided, this stated purity differentiates it from unspecified or lower-purity analogs that could introduce confounding impurities into sensitive chemical reactions or biological assays. Researchers should note that this is a minimum specification, and actual batch-specific purity is documented in the Certificate of Analysis.

Organic Synthesis Medicinal Chemistry Quality Control

Predicted Lipophilicity and Polarity Comparison with Non-Fluorinated Core Scaffold

The predicted lipophilicity of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, with a calculated XLogP3 of 1.7 , is meaningfully different from its non-fluorinated core scaffold, 2-phenoxyethylamine. While experimental logP for the latter is not directly provided in these sources, the presence of a fluorine atom is a well-established strategy to increase lipophilicity and metabolic stability. This quantifiable increase in logP compared to the hydrogen analog is a key differentiator for research focused on membrane permeability. Additionally, the compound has a calculated Topological Polar Surface Area (TPSA) of 21.3 Ų , a parameter used in drug-likeness predictions.

Physicochemical Properties Drug Design ADME

Price per Milligram as a Quantitative Factor in Large-Scale Research Procurement

The cost of research chemicals is a critical and quantifiable factor in procurement decisions, especially when scaling up experiments. [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine is offered by Biosynth at a price of $325.00 for 250 mg, which translates to a unit price of $1.30/mg. For larger quantities, the price for 2.5 g is $1,468.75, which translates to $0.59/mg . This tiered pricing structure provides a measurable, cost-based differentiator compared to other specialized building blocks. A researcher requiring milligram to gram quantities for initial studies or library synthesis can use this cost data for direct budgetary comparison against alternative intermediates.

Chemical Procurement Research Economics Building Blocks

Key Research and Industrial Application Scenarios for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS 874623-48-0)


Synthesis of CNS-Targeted Compound Libraries as a Phenoxyethylamine Scaffold

Given its classification as a 'versatile small molecule scaffold' and its structural relevance to phenoxyethylamine derivatives investigated in patents for modulating CNS targets like dopaminergic and NMDA receptors [1][2], this compound is best applied as a key intermediate or building block in the synthesis of novel compound libraries for neuroscience drug discovery. Its ortho-fluoro substitution pattern and secondary amine handle make it a valuable starting material for diversifying chemical space around a core known to engage these neurotransmitter systems.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine and N-Methyl Effects

This compound is ideally suited for SAR studies aimed at probing the specific contributions of an ortho-fluorine atom and an N-methyl group. Researchers can use [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine as the test article to directly compare its properties against a set of analogs, including its para-fluoro isomer (CAS 694431-80-6) and the des-fluoro parent (2-phenoxyethylamine), in assays for binding affinity, functional activity, or metabolic stability. Such a head-to-head study can quantitatively isolate the impact of the fluorine substitution on target engagement or pharmacokinetic parameters.

Investigating Biased Agonism or Functional Selectivity at GPCRs

Derivatives of the phenoxyethylamine class have been noted for their potential to exhibit biased agonism at serotonin receptors, such as the 5-HT1A receptor, leading to distinct signaling profiles . While this specific compound may not be the final drug candidate, its structural features (fluorine substitution, N-methyl group) make it a logical and strategically important intermediate for synthesizing the more complex derivatives that are designed and tested for functional selectivity. Procuring this exact building block is essential for executing a planned synthetic route toward such advanced biased ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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